molecular formula C14H11ClFNO3 B14764948 Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate

Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate

Cat. No.: B14764948
M. Wt: 295.69 g/mol
InChI Key: FJGOETRXXPTMJB-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(benzyloxy)-6-chloro-5-fluoronicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution reactions can produce various substituted nicotinates.

Scientific Research Applications

Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)-6-chloronicotinate
  • Methyl 2-(benzyloxy)-5-fluoronicotinate
  • Methyl 2-(benzyloxy)-6-chloro-4-fluoronicotinate

Uniqueness

Methyl 2-(benzyloxy)-6-chloro-5-fluoronicotinate is unique due to the specific combination of substituents on the nicotinate core. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H11ClFNO3

Molecular Weight

295.69 g/mol

IUPAC Name

methyl 6-chloro-5-fluoro-2-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H11ClFNO3/c1-19-14(18)10-7-11(16)12(15)17-13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

FJGOETRXXPTMJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1OCC2=CC=CC=C2)Cl)F

Origin of Product

United States

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